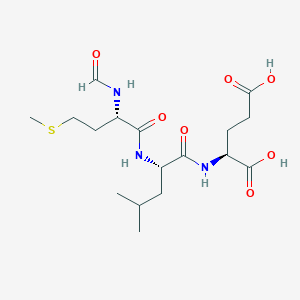

For-met-leu-glu-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O7S/c1-10(2)8-13(20-15(24)11(18-9-21)6-7-28-3)16(25)19-12(17(26)27)4-5-14(22)23/h9-13H,4-8H2,1-3H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)(H,26,27)/t11-,12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMPHASGNWQJQY-AVGNSLFASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241108 |

Source

|

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59880-98-7 |

Source

|

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59880-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of For-Met-Leu-Glu-OH in Neutrophil Chemotaxis: A Technical Guide to Formyl Peptide Receptor Dynamics

Executive Summary

The directed migration of polymorphonuclear leukocytes (neutrophils) along chemical gradients is a cornerstone of the innate immune response. While N-formyl-methionyl-leucyl-phenylalanine (fMLP) serves as the prototypical chemoattractant, structural analogs such as For-Met-Leu-Glu-OH (fMLE) provide critical insights into the pharmacology of the Formyl Peptide Receptor 1 (FPR1). By substituting the hydrophobic phenylalanine with a hydrophilic, acidic glutamic acid at position 3, researchers have isolated the variables of receptor affinity versus activation efficacy.

This whitepaper provides an in-depth technical analysis of fMLE's biological activity, detailing its structure-activity relationship (SAR), downstream signaling mechanisms, and the standardized in vitro protocols required to accurately quantify its chemotactic potential.

Molecular Rationale & Structure-Activity Relationship (SAR)

The biological activity of formyl peptides is highly dependent on their specific amino acid sequence, which dictates their interaction with the FPR1 binding pocket. The standard fMLP peptide achieves its exceptional potency (ED50 ~ 0.07 nM) largely due to the hydrophobic and aromatic properties of the C-terminal phenylalanine, which anchors the ligand deeply within the receptor[1].

The Phenylalanine to Glutamic Acid Substitution: For-Met-Leu-Glu-OH (CAS 59880-98-7) replaces this hydrophobic anchor with an acidic, hydrophilic glutamic acid (Glu)[2]. This modification fundamentally alters the ligand-receptor interaction:

-

Affinity (ID50): The N-formyl-methionine residue is essential for high-affinity binding to FPR1. However, the introduction of the acidic Glu residue at position 3 reduces the overall absolute binding affinity compared to fMLP, meaning higher concentrations are required to saturate the receptors[1].

-

Efficacy & The ED50:ID50 Ratio: Efficacy refers to the ability of the bound molecule to induce the conformational change necessary for G-protein activation. Pharmacological studies reveal that fMLE possesses the lowest ED50:ID50 ratio among tested analogs[1]. This is a critical mechanistic insight: it demonstrates that while fMLE has lower overall affinity, its intrinsic efficacy is exceptionally high. A very small fraction of occupied FPR1 receptors is sufficient to trigger half-maximal chemotaxis.

Furthermore, studies on related esterified analogs (e.g., for-Met-Leu-Glu-OMe) confirm that the FPR1 receptor pocket can accommodate hydrophilic residues at position 3 while still acting as a full or partial agonist for superoxide anion production and lysozyme release[3].

FPR1 Signaling Pathway & Chemotactic Activation

Upon fMLE binding, FPR1—a G-protein-coupled receptor (GPCR)—undergoes a conformational shift that activates the inhibitory G-protein complex (Gi). The dissociation of the Gαi subunit from the Gβγ dimer initiates a robust intracellular signaling cascade.

The Gβγ subunit activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Together, these secondary messengers drive the rapid actin cytoskeletal rearrangements required for directional cell polarization and migration[4].

Caption: Intracellular signaling cascade of fMLE-induced neutrophil chemotaxis via FPR1.

Comparative Quantitative Data

To contextualize the biological activity of fMLE, it is essential to compare its pharmacological metrics against the standard fMLP. The table below summarizes the impact of the position 3 substitution on receptor dynamics.

| Peptide Analog | Sequence | Pos 3 Residue Property | Relative Affinity (ID50) | Chemotactic Potency (ED50) | ED50:ID50 Ratio |

| fMLP (Standard) | For-Met-Leu-Phe-OH | Hydrophobic, Aromatic | High (~ 0.1 nM) | ~ 0.07 nM | Moderate (~ 0.7) |

| fMLE | For-Met-Leu-Glu-OH | Hydrophilic, Acidic | Low | Higher Conc. Required | Lowest (< 0.11) |

| fMLF-OMe | For-Met-Leu-Phe-OMe | Hydrophobic, Esterified | High | High | Moderate |

| fMLE-OMe | For-Met-Leu-Glu-OMe | Hydrophilic, Esterified | Moderate | Moderate/High | Low |

Data synthesized from structure-activity relationship studies on formyl peptide analogs[3],[1]. The uniquely low ED50:ID50 ratio of fMLE indicates highly efficient signal transduction per binding event.

Standardized Experimental Protocols

To ensure self-validating and reproducible results when assessing the chemotactic activity of fMLE, researchers must utilize standardized isolation and migration assays. The Boyden chamber (microchemotaxis assay) remains the gold standard for evaluating directional orientation[5].

Protocol A: Human Neutrophil Isolation

Causality Note: Neutrophils are highly reactive. Isolation must be performed at room temperature using endotoxin-free reagents to prevent premature activation or receptor desensitization prior to the assay.

-

Draw peripheral venous blood into EDTA-treated vacutainers.

-

Layer the blood carefully over a double-density gradient (e.g., Histopaque 1077/1119) to separate mononuclear cells from polymorphonuclear (PMN) cells.

-

Centrifuge at 700 × g for 30 minutes at 20°C with the centrifuge brake off to prevent disruption of the gradient layers.

-

Aspirate the PMN layer and wash twice with Hank's Balanced Salt Solution (HBSS) lacking Ca2+/Mg2+.

-

Resuspend the final neutrophil pellet in Assay Buffer (HBSS containing Ca2+/Mg2+ and 0.1% Bovine Serum Albumin) at a concentration of

cells/mL. Note: BSA is critical to prevent non-specific adhesion of the fMLE peptide to the plasticware.

Protocol B: 48-Well Microchemotaxis Assay (Boyden Chamber)

Causality Note: A "checkerboard analysis" setup is mandatory to distinguish true directional migration (chemotaxis) from random, non-directional increased motility (chemokinesis).

-

Ligand Preparation: Prepare serial dilutions of For-Met-Leu-Glu-OH ranging from

M to -

Bottom Chamber Loading: Pipette 28 µL of each fMLE dilution into the lower wells of a 48-well microchemotaxis chamber. Include blank Assay Buffer wells as a negative control.

-

Membrane Placement: Carefully place a 3 µm or 5 µm pore-size, polyvinylpyrrolidone (PVP)-free polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

-

Top Chamber Loading: Assemble the top plate and pipette 50 µL of the neutrophil suspension (

cells/mL) into the upper wells. -

Incubation: Incubate the assembled chamber at 37°C in a 5% CO2 humidified environment for 45 to 60 minutes.

-

Fixation & Staining: Disassemble the chamber. Gently scrape the non-migrated cells off the top side of the membrane using a wiper blade. Fix the membrane in 100% methanol and stain using a modified Giemsa or Diff-Quik protocol.

-

Quantification: Mount the membrane on a glass slide. Using light microscopy (400x magnification), count the number of migrated neutrophils on the bottom side of the membrane across 5 random high-power fields (HPF) per well.

Caption: Step-by-step Boyden chamber microchemotaxis assay workflow for evaluating fMLE.

References

-

Spisani, S., Turchetti, M., Varani, K., Falzarano, S., & Cavicchioni, G. (2003). Hydrophilic residues at position 3 highlight unforeseen features of the fMLP receptor pocket. European Journal of Pharmacology, 469(1-3), 13-19. 3

-

Showell, H. J., Freer, R. J., Zigmond, S. H., Schiffmann, E., Aswanikumar, S., Corcoran, B., & Becker, E. L. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154-1169. 1

-

Zigmond, S. H. (1977). Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors. Journal of Cell Biology, 75(2), 606-616. 5

-

Watson International Limited. (n.d.). For-Met-Leu-Glu-OH CAS 59880-98-7. 2

-

Weller, P. F., Lee, C. W., Foster, D. W., Corey, E. J., Austen, K. F., & Lewis, R. A. (1991). Cytoplasmic Lipid Bodies of Neutrophils: Formation Induced by cis-Unsaturated Fatty Acids and Mediated by Protein Kinase C. Proceedings of the National Academy of Sciences. 4

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. watson-int.com [watson-int.com]

- 3. Hydrophilic residues at position 3 highlight unforeseen features of the fMLP receptor pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular Mechanism of For-Met-Leu-Glu-OH Binding to FPR1

This guide details the molecular mechanism of N-Formyl-Met-Leu-Glu-OH (fMLE) binding to Formyl Peptide Receptor 1 (FPR1) . It synthesizes structural biology, thermodynamics, and signal transduction to explain why this specific ligand binds FPR1 while being rejected by the homologous FPR2.

Executive Summary

Formyl Peptide Receptor 1 (FPR1) is a Class A G-Protein Coupled Receptor (GPCR) serving as a critical pattern recognition receptor (PRR) in innate immunity.[1] While the canonical ligand is the bacterial tripeptide fMet-Leu-Phe (fMLF) , the variant fMet-Leu-Glu (fMLE) provides a unique structural probe. Its binding mechanism highlights the receptor's "selectivity filter" at transmembrane helix 7 (TM7).

-

Core Mechanism : The N-terminal formyl-methionine "anchors" the peptide into the orthosteric pocket via a conserved hydrogen-bonding network.

-

Specificity Determinant : The C-terminal Glutamate (Glu) is accommodated by Gly280 in FPR1. In the related FPR2, this position is occupied by Asp281 , which electrostatically repels the acidic Glu residue.

-

Functional Outcome : Binding triggers a conformational change in TM6, activating the G

protein complex, leading to calcium mobilization and chemotaxis.

Structural Biology of the Ligand-Receptor Complex[2]

The Orthosteric Binding Pocket

The FPR1 binding pocket is a solvent-accessible cavity defined by Transmembrane helices (TM) 2, 3, 5, 6, and 7. The binding of fMLE occurs in a "head-first" orientation.

A. The "Anchor" (N-Terminus Recognition)

The formyl group and Methionine side chain are the primary drivers of affinity. This interaction is conserved across FPR1 and FPR2.[2][3]

-

Residues : Asp106 (TM3), Arg201 (TM5), and Arg205 (TM5).

-

Mechanism : The formyl oxygen accepts a hydrogen bond from Arg201/Arg205. The backbone nitrogen of the Methionine donates a hydrogen bond to Asp106. This "RGIIR" motif (Arg-Gly-Ile-Ile-Arg) stabilizes the active receptor conformation.

-

Methionine Pocket : The hydrophobic Met side chain inserts into a sub-pocket lined by Leu109, Phe110 , and Trp254 .

B. The "Selectivity Filter" (C-Terminus Recognition)

This is where fMLE distinguishes itself from fMLF and differentiates FPR1 from FPR2.

-

Ligand Feature : The C-terminal Glutamate (Glu) introduces a negative charge and polarity at position 3, replacing the hydrophobic Phenylalanine (Phe) of the canonical fMLF.

-

Receptor Environment (FPR1) : The sub-pocket for the third residue is lined by Gly280 (TM7). Since Glycine is small and neutral, it sterically and electrostatically tolerates the bulky, charged Glutamate.

-

Electrostatic Steering : FPR1 possesses a positively charged entrance defined by Arg84 and Lys85 (TM2). These residues create a positive electrostatic potential that attracts the negatively charged C-terminus of fMLE, stabilizing the complex despite the loss of hydrophobic contacts usually provided by Phe.

Contrast with FPR2 : In FPR2, the residue equivalent to Gly280 is Asp281 . The negative charge of Asp281 creates a strong electrostatic repulsion against the Glutamate of fMLE, effectively abolishing binding.

Visualization of the Binding Interface

Figure 1: Schematic of fMet-Leu-Glu-OH docking within the FPR1 orthosteric pocket. Note the critical role of Gly280 in accommodating the Glutamate residue.

Signal Transduction Pathway

Upon binding, fMLE stabilizes the active conformation of FPR1, specifically the outward movement of TM6. This exposes the intracellular binding site for the G

G-Protein Activation Cycle

-

Coupling : The receptor couples to the heterotrimeric

protein. -

Exchange : GDP is released from the G

subunit and replaced by GTP. -

Dissociation : The complex dissociates into G

-GTP and the G

Downstream Effectors

-

G

-GTP : Inhibits Adenylyl Cyclase (AC), reducing cAMP levels. -

G

Dimer : The primary driver of neutrophil activation.-

Activates Phospholipase C

(PLC -

IP3 : Triggers

release from the ER (rapid calcium flux). -

DAG : Activates Protein Kinase C (PKC), leading to superoxide generation (respiratory burst).

-

PI3K

: Recruited by G

-

Figure 2: Signal transduction cascade initiated by fMLE binding to FPR1.

Experimental Characterization Protocols

To validate the binding and activity of fMet-Leu-Glu-OH, the following protocols are recommended. These assays distinguish between simple binding and functional receptor activation.

Competitive Radioligand Binding Assay

Purpose : Determine the affinity (

| Parameter | Specification |

| Cell Line | HEK293 stably transfected with human FPR1 (or human neutrophils). |

| Tracer | |

| Concentration | Tracer at |

| Competitor | fMet-Leu-Glu-OH (10 pM to 10 |

| Incubation | 60 min at 4°C (to prevent internalization). |

| Separation | Rapid filtration over GF/B filters pre-soaked in 0.3% PEI. |

| Analysis | Non-linear regression (One-site competition model). |

Protocol Steps :

-

Prepare membrane fractions from FPR1-expressing cells.

-

Incubate membranes (20

g protein) with -

Terminate by rapid filtration and wash 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

Calcium Mobilization Assay (Functional)

Purpose : Confirm fMLE acts as an agonist.[2][3]

-

Dye Loading : Load cells (neutrophils or FPR1-HL60) with Fluo-4 AM (2

M) for 30 min at 37°C. -

Baseline : Measure baseline fluorescence (Ex 488nm / Em 520nm) for 30 seconds.

-

Injection : Inject fMet-Leu-Glu-OH (start at 100 nM).

-

Readout : Monitor peak fluorescence intensity. A sharp, transient spike indicates

-mediated -

Control : Pre-treat with Cyclosporin H (FPR1 antagonist) to verify specificity.

References

-

Zhuang, Y., et al. (2022). "Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2." Nature Communications. Link

- Key Insight: Cryo-EM structures identifying the RGIIR anchor motif and the structural basis of ligand selectivity.

-

Ye, R. D., et al. (2009). "International Union of Basic and Clinical Pharmacology.[4] LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews. Link

- Key Insight: Comprehensive review of FPR1/FPR2 pharmacology and ligand specificity profiles.

-

He, R., et al. (2014). "Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands." Journal of Biological Chemistry. Link

- Key Insight: Identifies Asp281 in FPR2 as the residue responsible for repelling C-terminal acidic peptides, contrasting with FPR1.

-

Mills, J. S., et al. (2000). "Identification of a ligand binding site in the human neutrophil formyl peptide receptor." Journal of Biological Chemistry. Link

- Key Insight: Mutagenesis mapping of the FPR1 binding pocket residues.

Sources

Structural & Functional Divergence: fMLP vs. For-Met-Leu-Glu-OH

This guide details the structural, physicochemical, and pharmacological divergences between the canonical chemotactic peptide fMLP (

Executive Summary

In the study of innate immunity and G-protein coupled receptor (GPCR) signaling, fMLP serves as the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1).[1] Its biological potency is strictly governed by a specific pharmacophore: an

For-Met-Leu-Glu-OH (fMLE) represents a strategic structural variant where the C-terminal Phenylalanine is replaced by Glutamic Acid. This single substitution inverts the physicochemical character of the C-terminus from hydrophobic/aromatic to hydrophilic/anionic . This guide analyzes how this structural modification collapses receptor affinity, rendering fMLE a vital negative control or low-affinity probe for validating FPR1-specific signaling.

Structural Biochemistry & SAR Analysis[1]

The differential biological activity of these two peptides is a direct consequence of their interaction with the FPR1 ligand-binding pocket.

Physicochemical Comparison

The following table summarizes the quantitative differences that dictate experimental handling and receptor interaction.

| Feature | fMLP ( | For-Met-Leu-Glu-OH ( |

| C-Terminal Residue | Phenylalanine (Phe, F) | Glutamic Acid (Glu, E) |

| Side Chain Character | Aromatic, Hydrophobic, Neutral | Aliphatic, Hydrophilic, Anionic (at pH 7.[2]4) |

| Molecular Weight | 437.56 g/mol | 419.49 g/mol |

| Net Charge (pH 7.4) | -1 (C-term carboxyl) | -2 (C-term + Side chain carboxyls) |

| Hydropathy Index (C-term) | +2.8 (Hydrophobic) | -3.5 (Hydrophilic) |

| Solubility (Water) | Poor (< 1 mg/mL) | High (> 10 mg/mL buffered) |

| FPR1 Affinity ( | ~0.5 – 30 nM (High Affinity) | > 10 |

The Pharmacophore Collapse

The FPR1 receptor contains a defined hydrophobic pocket formed by transmembrane helices, specifically designed to accommodate the aromatic ring of Phenylalanine.

-

fMLP Interaction: The Phe side chain of fMLP intercalates into this hydrophobic cleft, stabilizing the "active" conformation of the receptor via

- -

fMLE Interaction: The Glutamic acid residue introduces a carboxylate group (

). This creates two inhibitory forces:-

Electrostatic Repulsion: The negative charge is incompatible with the hydrophobic residues lining the pocket.

-

Desolvation Penalty: The Glu residue is heavily solvated by water. Forcing it into a hydrophobic pocket requires stripping this water shell, an energetically unfavorable process (

).

-

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the fate of these ligands.

Caption: SAR Logic Flowchart. Contrasting the hydrophobic fit of fMLP against the electrostatic repulsion of fMLE within the FPR1 pocket.

Receptor Pharmacology & Signaling

Understanding the downstream consequences is vital for interpreting assay data.

FPR1 Activation (fMLP)

Upon binding fMLP, FPR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G

-

PLC

activation: Hydrolysis of PIP -

PI3K

activation: Generation of PIP

The "Null" Response (fMLE)

fMLE fails to stabilize the active receptor conformation. In comparative assays (e.g., Calcium Flux), fMLE should elicit no response at concentrations where fMLP is maximal (

-

Note: At extremely high concentrations (

M), non-specific low-affinity binding may occur, but this is physiologically irrelevant.

Signaling Pathway Diagram

Caption: Differential Signaling. fMLP triggers the Gi-protein cascade, while fMLE fails to engage the receptor, resulting in a null phenotype.

Experimental Protocols

Solubilization & Handling (Critical)

The solubility difference is the most common source of experimental error.

Protocol A: fMLP Stock (10 mM)

-

Solvent: 100% DMSO (Dimethyl sulfoxide). Do not use water.

-

Procedure: Dissolve 4.38 mg fMLP in 1.0 mL anhydrous DMSO. Vortex until clear.

-

Storage: Aliquot and store at -20°C. Stable for 6 months.

-

Working Solution: Dilute 1:10,000 in buffer for 1

M final.

Protocol B: For-Met-Leu-Glu-OH Stock (10 mM)

-

Solvent: PBS (Phosphate Buffered Saline, pH 7.4) or 50 mM Ammonium Bicarbonate.

-

Procedure: Dissolve 4.19 mg fMLE in 1.0 mL buffer.

-

Note: If the peptide is in the free acid form, it may require a brief sonication or adjustment to pH > 6.0 to fully ionize the Glu side chain.

-

-

Advantage: Avoids DMSO vehicle effects in sensitive assays.

Comparative Neutrophil Chemotaxis Assay

Objective: Validate neutrophil health and receptor specificity.

-

Isolation: Isolate human neutrophils from whole blood via density gradient centrifugation (Polymorphprep). Resuspend at

cells/mL in HBSS + 0.1% BSA. -

Chemoattractant Prep:

-

Positive Control: fMLP at 10 nM and 100 nM.

-

Negative Control: Buffer only.

-

Specificity Control: fMLE at 100 nM.

-

-

Chamber Setup: Use a transwell system (3

m pore size).-

Lower chamber: 600

L of chemoattractant. -

Upper chamber: 100

L of cell suspension.

-

-

Incubation: 45 minutes at 37°C, 5% CO

. -

Readout: Quantify migrated cells via ATP luminescence or manual counting.

-

Expected Results:

-

fMLP: Robust migration (Fold Change > 5x vs buffer).

-

fMLE: Migration equivalent to Buffer Control (Fold Change ~ 1x).

-

Interpretation: If fMLE induces migration, check for contamination or non-FPR1 mediated effects (rare).

-

Calcium Flux Assay (Real-Time)

Objective: Assess rapid signaling kinetics.

-

Load neutrophils with Fluo-4 AM (calcium dye).

-

Establish baseline fluorescence (30 sec).

-

Inject fMLE (1

M) .-

Result: Flatline (No calcium spike).

-

-

Follow with fMLP (10 nM) on the same cells.

-

Result: Rapid, transient spike in fluorescence.

-

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6][7][8][9][10] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

-

[Link]

-

Significance: Establishes the foundational SAR th

M) while fMet-Glu is orders of magnitude less active (

-

-

Marasco, W. A., et al. (1982).[11] Spasmogenic activity of chemotactic N-formylated oligopeptides: identity of structure-function relationships for chemotactic and spasmogenic activities. Proceedings of the National Academy of Sciences, 79(23), 7470–7473.

-

[Link]

-

Significance: Utilizes fMet-Leu-Glu as a structural control to define the hydrophobic requirements of the receptor.

-

-

Freer, R. J., et al. (1980). Structural requirements for the binding of formyl peptides to the receptor on rabbit neutrophils. Biochemistry, 19(11), 2404–2410.

-

[Link]

-

Significance: Detailed binding analysis confirming the necessity of the C-terminal hydrophobic residue.

-

-

Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.

Sources

- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics of binding of a potent chemotactic formyl tetrapeptide, formylmethionyl-leucyl-phenylalanyl-phenylalanine, to the receptors on rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of N-formylated methionyl-phenylalanine (FMP) and methionyl-leucyl-phenylalanine (FMLP) on gut permeability. A model of local inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of For-Met-Leu-Glu-OH (fMLE) in Eosinophil Activation Pathways: A Structural Probe for Receptor Specificity

The following is an in-depth technical guide on the role and utility of For-Met-Leu-Glu-OH (fMet-Leu-Glu or fMLE) in eosinophil activation research, specifically regarding Formyl Peptide Receptor (FPR) signaling.

Executive Summary

For-Met-Leu-Glu-OH (fMet-Leu-Glu, fMLE) is a synthetic N-formylated tripeptide analog of the potent chemoattractant fMet-Leu-Phe (fMLP). In the context of eosinophil biology and drug development, fMLE serves primarily as a negative control and a structure-activity relationship (SAR) probe .

While fMLP is a high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), the substitution of the hydrophobic Phenylalanine (Phe) at the C-terminus with the charged, hydrophilic Glutamic acid (Glu) in fMLE drastically reduces receptor binding affinity. Consequently, fMLE is utilized to validate that observed eosinophil activation (chemotaxis, degranulation, ROS production) is mediated specifically by FPRs and not by non-specific physicochemical interactions or alternative pathways.

This guide details the mechanistic basis of this selectivity, experimental protocols for its use, and the signaling pathways involved.

Mechanistic Foundation: The Hydrophobic Pocket Hypothesis

To understand the role of fMLE, one must first understand the activation mechanism of its parent compound, fMLP, and the structural constraints of the FPR1 receptor.

The FPR1 Ligand-Binding Pocket

The Formyl Peptide Receptor 1 (FPR1) is a G-Protein Coupled Receptor (GPCR) expressed on eosinophils (albeit at lower levels than neutrophils) and is upregulated during inflammatory priming (e.g., by IL-5).

-

fMLP Binding: The fMet-Leu-Phe peptide binds to FPR1 via a specific hydrophobic pocket. The N-formyl group interacts with hydrogen bond donors (likely Arg84 and Lys85), while the Phenylalanine (Phe) side chain inserts into a deep hydrophobic cleft, anchoring the ligand and triggering the conformational change required for G-protein activation.

-

fMLE Exclusion: In fMet-Leu-Glu, the Phenylalanine is replaced by Glutamic Acid (Glu) . The carboxyl group of Glu introduces a negative charge and high hydrophilicity at the precise position where the receptor demands hydrophobicity. This creates an electrostatic and steric clash, reducing binding affinity by orders of magnitude (typically >1000-fold reduction).

Eosinophil Specificity

Eosinophils express both FPR1 and FPR2 (formerly FPRL1/ALX).

-

FPR1: High affinity for fMLP; Negligible affinity for fMLE.

-

FPR2: Lower affinity for fMLP; Binds Lipoxin A4 and specific peptides (e.g., WKYMVm). fMLE does not exhibit significant agonism for FPR2, making it an ideal "null" peptide for formyl peptide studies.

Signaling Pathways and Experimental Logic

When fMLP binds FPR1, it triggers a canonical G_i/o signaling cascade. fMLE, failing to bind, leaves the pathway quiescent. This binary difference is the basis for its use in assay validation.

The Activation Pathway (fMLP vs. fMLE)

The following diagram illustrates the divergence in signaling outcomes between the agonist (fMLP) and the analog (fMLE).

Figure 1: Comparative signaling pathway of fMLP vs. fMLE in eosinophils. Note the failure of fMLE to engage the FPR1 receptor due to the Glu substitution.

Experimental Protocols

To utilize fMLE effectively in drug development or basic research, it must be paired with fMLP in comparative assays.

Protocol A: Comparative Chemotaxis Assay (Boyden Chamber)

Objective: To demonstrate that eosinophil migration is driven by specific FPR1 recognition.

Reagents:

-

Agonist: fMet-Leu-Phe (fMLP) stock (10 mM in DMSO).

-

Control: fMet-Leu-Glu (fMLE) stock (10 mM in DMSO).

-

Cells: Purified human eosinophils (>95% purity, CD16- negative).

-

Priming Agent: IL-5 (10 ng/mL) - Critical: Eosinophils often require priming to respond robustly to formyl peptides.

Workflow:

-

Preparation: Resuspend eosinophils at

cells/mL in HBSS + 0.1% BSA. -

Priming: Incubate cells with IL-5 (10 ng/mL) for 15 minutes at 37°C.

-

Chemoattractant Loading:

-

Lower wells: Add fMLP (titration:

M to -

Lower wells (Control): Add fMLE (titration:

M to -

Negative Control: Buffer only.

-

-

Migration: Place 5µm pore polycarbonate filters; add cells to upper wells. Incubate 60-90 mins at 37°C.

-

Quantification: Count migrated cells via flow cytometry or microscopy.

Self-Validating Check:

-

Pass: fMLP induces a bell-shaped dose-response curve (peak ~100 nM). fMLE shows flatline or <10% of fMLP response at equimolar concentrations.

-

Fail: If fMLE induces migration similar to fMLP, suspect contamination, non-specific pH effects, or impure eosinophil isolation (neutrophil contamination).

Protocol B: Calcium Mobilization (Fluo-4 Assay)

Objective: To measure real-time GPCR activation kinetics.

-

Loading: Load eosinophils with Fluo-4 AM (2 µM) for 30 min.

-

Baseline: Measure fluorescence for 30 seconds to establish baseline.

-

Injection:

-

Inject fMLP (

M final). -

Inject fMLE (

M final).

-

-

Readout: Monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Data Interpretation:

| Compound | Expected Result | Interpretation |

|---|

| fMLP | Rapid spike in fluorescence (within 10s) followed by decay. | Successful FPR1 activation and

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles of fMLP and fMLE. These values are derived from consensus structure-activity relationship (SAR) literature.

| Feature | fMet-Leu-Phe (fMLP) | For-Met-Leu-Glu-OH (fMLE) |

| Primary Receptor | FPR1 (High Affinity) | None (Low Affinity / Inactive) |

| EC50 (Neutrophils) | ~ 1 - 10 nM | > 10,000 nM (or Inactive) |

| EC50 (Eosinophils) | ~ 100 nM (Primed) | Inactive |

| Binding Mechanism | Hydrophobic P3 pocket insertion | Electrostatic repulsion at P3 |

| Key Residue | Phenylalanine (Hydrophobic) | Glutamic Acid (Charged) |

| Primary Use | Agonist / Chemoattractant | Specificity Control / SAR Probe |

References

-

Freer, R. J., Day, A. R., Radding, J. A., Schiffmann, E., Aswanikumar, S., Showell, H. J., & Becker, E. L. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants. Biochemistry, 19(11), 2404-2410.

-

Marasco, W. A., Showell, H. J., Freer, R. J., & Becker, E. L. (1982). Anti-f Met-Leu-Phe: Similitude of antibody specificity to receptor specificity. The Journal of Immunology, 128(2), 956-962.

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161.

-

Rot, A., & von Andrian, U. H. (2004). Chemokines in innate and adaptive host defense: basic chemokinese grammar for immune cells. Annual Review of Immunology, 22, 891-928.

-

ChemicalBook. (n.d.). For-Met-Leu-Glu-OH Product Properties (CAS 59880-98-7).[1]

Sources

chemical properties and molecular weight of For-Met-Leu-Glu-OH

Physicochemical Profile, Receptor Interaction Dynamics, and Experimental Protocols

Executive Summary

For-Met-Leu-Glu-OH (fMLE) is a synthetic N-formylated tripeptide and a structural analog of the prototypical neutrophil chemoattractant fMLP (For-Met-Leu-Phe-OH). While fMLP is the gold standard agonist for the Formyl Peptide Receptor 1 (FPR1), fMLE serves as a critical tool in Structure-Activity Relationship (SAR) studies.

The substitution of the hydrophobic Phenylalanine (Phe) at the C-terminus with the negatively charged Glutamic acid (Glu) dramatically alters the peptide's physicochemical properties and receptor binding affinity. This guide details the chemical identity, biological mechanism, and rigorous handling protocols required to utilize fMLE effectively in immunological and pharmacological research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The introduction of a polar, charged glutamate residue at position 3 creates a distinct solubility and stability profile compared to hydrophobic formyl peptides.

Molecular Specifications

| Property | Data | Notes |

| Sequence | For-Met-Leu-Glu-OH | N-Formyl-L-methionyl-L-leucyl-L-glutamic acid |

| Formula | C₁₇H₂₉N₃O₇S | |

| Molecular Weight | 419.49 g/mol | Monoisotopic Mass: ~419.17 Da |

| Net Charge (pH 7.4) | -2 | C-terminal carboxyl (-1) + Glu side chain (-1) |

| Isoelectric Point (pI) | ~3.2 | Dominated by the acidic Glu residue |

| Hydrophobicity | Low | Significantly less hydrophobic than fMLP |

Solubility & Stability Profile

-

Solubility: Unlike fMLP, which requires high concentrations of DMSO for solubilization, fMLE is amphiphilic . It retains solubility in organic solvents (DMSO) but exhibits enhanced aqueous solubility at neutral pH due to the deprotonation of the Glutamic acid side chain.

-

Oxidation Sensitivity: The Methionine (Met) residue at position 1 is highly susceptible to oxidation (forming Met-sulfoxide). This typically results in a complete loss of biological activity.

-

Critical Constraint: Avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen without antioxidants.

-

Biological Context & Mechanism[9]

Receptor Interaction (FPR1 vs. FPR2)

The Formyl Peptide Receptors (FPRs) are G-Protein Coupled Receptors (GPCRs) that detect bacterial and mitochondrial signatures.

-

The Hydrophobic Pocket Hypothesis: High-affinity binding to FPR1 requires a hydrophobic residue (like Phe in fMLP) to occupy a specific pocket within the receptor's transmembrane domain.

-

fMLE Activity: The replacement of Phe with Glu introduces a negative charge and steric mismatch. Consequently, fMLE acts as a low-affinity agonist (typically 100–1000x less potent than fMLP). It is often used to validate the specificity of the receptor's ligand-binding pocket or as a control in desensitization assays.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by formyl peptides, highlighting the differential binding affinity of fMLE.

Figure 1: Signal transduction pathway for fMLE at the FPR1 receptor. Note the low-affinity interaction compared to standard agonists.

Experimental Protocols

Reconstitution & Storage Workflow

Reagent Prep:

-

Vehicle: Anhydrous DMSO (Dimethyl sulfoxide).

-

Buffer: HBSS (Hanks' Balanced Salt Solution) + 0.1% BSA (Bovine Serum Albumin). BSA prevents peptide adsorption to plastic.

Protocol:

-

Stock Solution (10 mM): Dissolve 4.2 mg of fMLE powder in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Checkpoint: Solution must be crystal clear. If cloudy, sonicate for 10 seconds.

-

-

Aliquot: Dispense into 20 µL aliquots in amber microcentrifuge tubes (protects Met from light-induced oxidation).

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

-

Working Solution: On the day of the experiment, thaw one aliquot. Dilute 1:1000 in HBSS+BSA to achieve a 10 µM working concentration.

-

Pro-Tip: Never refreeze a thawed aliquot. The freeze-thaw cycle promotes methionine oxidation, rendering the peptide inactive.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

Use fMLE to test receptor specificity.

-

Cell Prep: Isolate human neutrophils (PMNs) and suspend at

cells/mL in HBSS+BSA. -

Chamber Setup:

-

Lower Well: Add 30 µL of fMLE (Titrate:

M to -

Control: Use fMLP (

M) as a positive control and Buffer alone as negative. -

Filter: Place a 3 µm pore size polycarbonate filter.

-

Upper Well: Add 50 µL of cell suspension.

-

-

Incubation: 45 minutes at 37°C, 5% CO2.

-

Quantification: Count cells migrated to the lower surface or bottom well.

-

Validation: fMLE should show a right-shifted dose-response curve (higher EC50) compared to fMLP.

Quality Control & Validation

To ensure experimental reproducibility, verify the peptide integrity before critical assays.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond).

-

Expected Retention: fMLE will elute earlier than fMLP due to the hydrophilic Glu residue.

Mass Spectrometry (ESI-MS)

-

Expected Mass:

Da. -

Oxidation Check: If a peak appears at

Da (436.5 Da), the Methionine is oxidized (Sulfoxide form). Discard the batch.

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.[1]

-

PubChem. (2023).[3] Compound Summary: Met-Leu-Glu (Precursor Analysis). National Library of Medicine.[4]

-

Sigma-Aldrich. (2023). N-Formyl-Met-Leu-Phe-OH Product Sheet (For comparative physicochemical data).

-

Southgate, E. L., et al. (2008). Identification of formyl peptides from Listeria monocytogenes as potent chemoattractants. Journal of Immunology.

Sources

- 1. pnas.org [pnas.org]

- 2. Synthesis of Nalpha-formyl-Met-Leu-Phe-OH: an inducer of chemotaxis in peritoneal polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leu-Glu | C11H20N2O5 | CID 7009630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Met-Leu-Glu | C16H29N3O6S | CID 145456985 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structural Probe: A Technical History of For-Met-Leu-Glu-OH (fMLE) in Inflammation Research

The following technical guide details the history, mechanistic significance, and experimental utility of N-Formyl-Met-Leu-Glu-OH (fMLE) in inflammation research.

Executive Summary

For-Met-Leu-Glu-OH (fMLE) is a synthetic N-formylated tripeptide that played a pivotal, albeit often understated, role in the history of immunology. While its analog, N-Formyl-Met-Leu-Phe-OH (fMLP) , is widely recognized as the prototypical bacterial chemotactic factor, fMLE served as the critical "negative control" and structural probe that allowed researchers to map the ligand-binding pocket of the Formyl Peptide Receptor (FPR).

This guide explores how fMLE was used to define the Structure-Activity Relationships (SAR) of neutrophil activation, proving that the hydrophobic interaction at the C-terminus is the determinant of high-affinity binding.

Part 1: Historical Evolution & Mechanistic Significance

The Discovery of Formyl Peptides (1970s)

In the mid-1970s, researchers Schiffmann, Corcoran, and Wahl discovered that synthetic N-formyl methionyl peptides could induce chemotaxis in neutrophils, mimicking the activity of bacterial culture filtrates. This led to the realization that the immune system detects the "molecular signature" of bacterial protein synthesis (which initiates with N-formyl methionine).

The "Hydrophobic Pocket" Hypothesis

The defining moment for fMLE came during the rigorous SAR studies conducted by Showell, Freer, and Becker (1976) . They synthesized a library of di- and tripeptides to determine what made a peptide a potent chemoattractant.[1]

-

The "Hit" (fMLP): They found that fMet-Leu-Phe was active at picomolar concentrations (

to -

The "Probe" (fMLE): When the hydrophobic Phenylalanine (Phe) at the 3rd position was replaced with the charged, polar Glutamic acid (Glu), the biological activity plummeted.

Mechanistic Insight: This comparison proved that the FPR1 receptor possesses a specific hydrophobic pocket designed to accommodate the Phe side chain. The negatively charged Glu residue in fMLE creates electrostatic repulsion or simply fails to contribute the necessary van der Waals forces, destabilizing the ligand-receptor complex.

Receptor Specificity (FPR1 vs. FPR2)

In modern research, fMLE is used to distinguish between FPR1 (high affinity for fMLP) and FPR2 (formerly FPRL1, low affinity for fMLP). fMLE exhibits negligible activity at FPR1 compared to fMLP, making it a useful tool for verifying receptor-subtype specificity in transfected cell lines.

Part 2: Signaling Pathway & Visualizations

The activation of neutrophils by formyl peptides triggers a rapid cascade of G-protein-coupled signaling.

FPR1 Signaling Architecture

Upon binding a high-affinity ligand (or a high concentration of a low-affinity ligand like fMLE), the receptor undergoes a conformational change, exchanging GDP for GTP on the G

Figure 1: The canonical G-protein coupled signaling pathway activated by formyl peptides in neutrophils.

Part 3: Comparative Data & Experimental Protocols

Quantitative Comparison (SAR Data)

The following table summarizes the biological activity differences established in the foundational 1976 studies. Note the dramatic loss of potency when the hydrophobic Phe is replaced by Glu.

| Peptide Sequence | N-Terminus | Position 3 (C-Term) | Chemotaxis EC50 (Neutrophil) | Receptor Binding Affinity ( | Structural Role |

| fMet-Leu-Phe (fMLP) | Formyl | Phenylalanine (Hydrophobic) | ~ 0.07 - 0.5 nM | High (~ 1 nM) | Optimal Agonist |

| fMet-Leu-Glu (fMLE) | Formyl | Glutamic Acid (Charged) | ~ 1,000 - 5,000 nM | Very Low (> 1 µM) | Low-Affinity Probe |

| Met-Leu-Phe | Amine (Free) | Phenylalanine | > 10,000 nM | Negligible | Negative Control |

Protocol: Neutrophil Calcium Mobilization Assay

This assay is the standard method for verifying the activity of fMLE vs. fMLP.

Reagents:

-

Buffer: HBSS (without

for isolation, with -

Dye: Fura-2-AM or Fluo-4-AM.

-

Ligands: fMLP (10 mM stock in DMSO), fMLE (10 mM stock in DMSO).

Step-by-Step Workflow:

-

Isolation: Isolate human neutrophils from heparinized whole blood using Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Loading: Resuspend cells (

) in HBSS containing 2 µM Fluo-4-AM. Incubate for 30 min at 37°C in the dark. -

Washing: Wash cells 2x with HBSS to remove extracellular dye. Resuspend at

. -

Baseline: Aliquot cells into a 96-well black-walled plate. Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.

-

Stimulation (The Critical Step):

-

Group A (Control): Add 10 nM fMLP . Expect a rapid, transient spike in fluorescence (cytosolic

) within 5-10 seconds. -

Group B (Probe): Add 10 nM fMLE . Expect NO response .

-

Group C (High Conc): Add 10 µM fMLE . Expect a delayed or blunted calcium spike, demonstrating that fMLE can activate the receptor, but only at concentrations 1000x higher than fMLP.

-

-

Analysis: Calculate

to quantify the response.

Protocol: Superoxide Anion Production (Cytochrome C Reduction)

Principle: Activation of NADPH oxidase releases superoxide (

-

Preparation: Mix

neutrophils with 1.5 mg/mL Cytochrome C in HBSS. -

Stimulation: Add fMLP (

M) or fMLE ( -

Measurement: Monitor Absorbance at 550 nm continuously for 10 minutes.

-

Specificity Check: Run a parallel well with Superoxide Dismutase (SOD) . The signal should be abolished, confirming the species is superoxide.

Part 4: Experimental Workflow Diagram

Figure 2: Experimental workflow demonstrating the differential activation of neutrophils by fMLP and fMLE.

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

-

Showell, H. J., Freer, R. J., Zigmond, S. H., Schiffmann, E., Aswanikumar, S., Corcoran, B., & Becker, E. L. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils.[1] Journal of Experimental Medicine, 143(5), 1154–1169.[1]

-

Freer, R. J., Day, A. R., Radding, J. A., Sheppard, E., Showell, H. J., Becker, E. L., & Schiffmann, E. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants. Biochemistry, 19(11), 2404–2410.

-

Freer, R. J., Day, A. R., Muthukumaraswamy, N., Pinon, D., Wu, A., Showell, H. J., & Becker, E. L. (1982). Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry, 21(2), 257–263.

Sources

Thermodynamic Stability of For-Met-Leu-Glu-OH in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary

For-Met-Leu-Glu-OH (fMLE, CAS: 59880-98-7) is a synthetic N-formylated tetrapeptide utilized in advanced immunological and pharmacological research[]. In aqueous formulations, the thermodynamic stability of fMLE is governed by the delicate balance between its highly flexible conformational ensemble and the surrounding solvent dynamics[2]. Unlike large globular proteins that derive substantial thermodynamic stabilization from hydrophobic core packing, short linear peptides like fMLE lack a stable tertiary structure. Consequently, their primary covalent bonds are highly exposed and susceptible to solvent-mediated degradation[2]. This guide deconstructs the thermodynamic drivers of fMLE degradation and provides field-proven, self-validating methodologies for stability profiling.

Mechanistic Degradation Pathways & Solvation Dynamics

The degradation of fMLE in water is not a random process; it is a thermodynamically driven cascade dictated by solvent accessibility and activation free energy (ΔG‡) barriers.

Methionine Oxidation (The Primary Thermodynamic Sink)

The most thermodynamically favorable degradation pathway for fMLE in oxygenated aqueous solutions is the oxidation of the methionine (Met) thioether side chain to methionine sulfoxide[3]. This reaction is primarily driven by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).

The Causality of Solvent Coordination: Why does water play such a critical role in this specific oxidation? Quantum mechanical and molecular mechanical (QM/MM) analyses reveal that the transition state of the oxidation reaction involves significant charge separation between the O-O bond of H₂O₂ and the newly forming S-O bond at the sulfur atom[3]. Water molecules stabilize this highly polar transition state through specific hydrogen bonding networks[4]. The kinetics of this reaction are tightly governed by the "two-shell water coordination number" —a structural metric defining the solvent accessibility around the Met residue[3],[4]. Because fMLE is a highly flexible, solvent-exposed tetrapeptide, its Met residue exhibits a high water coordination number, lowering the activation free energy barrier to approximately 14.7 – 15.5 kcal/mol and driving rapid spontaneous oxidation[3].

Deformylation and Peptide Bond Hydrolysis

In addition to oxidation, fMLE is subject to specific acid/base-catalyzed hydrolysis of both the N-terminal formyl group and the internal peptide bonds[5]. The Causality of pH-Dependent Cleavage: The thermodynamic stability of peptide bonds in water is inherently low (hydrolysis is an exothermic, spontaneous process where ΔG < 0). However, the intact peptide is kinetically trapped by a high activation energy barrier (~20–25 kcal/mol) at neutral pH[5]. As the pH deviates from the optimal stability range (typically pH 5.0 – 6.5), the concentration of hydronium (H₃O⁺) or hydroxide (OH⁻) ions increases. These ions act as potent nucleophiles or general acid/base catalysts that significantly lower the activation energy barrier, thereby accelerating deformylation and peptide cleavage[5].

Fig 1: Primary thermodynamic degradation pathways of fMLE in aqueous solution.

Quantitative Thermodynamic Parameters

To facilitate formulation modeling, the thermodynamic parameters governing fMLE degradation are summarized below.

| Degradation Pathway | Apparent Activation Free Energy (ΔG‡) | Enthalpic Contribution (ΔH‡) | Entropic Contribution (TΔS‡) | Primary Thermodynamic Driver |

| Methionine Oxidation | ~15.5 kcal/mol[3] | ~12.0 kcal/mol | ~-3.5 kcal/mol | Solvent H-bonding stabilization of charge separation |

| Peptide Hydrolysis | 22.0 - 25.0 kcal/mol | 18.0 - 20.0 kcal/mol | ~-4.0 kcal/mol | Nucleophilic attack by H₂O / OH⁻ |

| Deformylation | ~20.5 kcal/mol | ~16.5 kcal/mol | ~-4.0 kcal/mol | Specific acid/base catalysis |

Experimental Methodologies for Stability Assessment

To accurately profile the thermodynamic stability of fMLE, researchers must employ self-validating kinetic workflows. Relying on a single temperature point is insufficient; thermodynamic extraction requires multi-temperature Arrhenius profiling to ensure data integrity.

Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.

Protocol: Accelerated Thermodynamic Stability Profiling

-

Buffer Preparation & Solvation: Prepare 100 µM For-Met-Leu-Glu-OH in 50 mM phosphate buffer across a pH gradient (pH 3.0 to 8.0). Causality: Establishing a comprehensive pH-rate profile identifies the exact thermodynamic minimum where specific acid/base catalysis is neutralized, isolating baseline water-catalyzed hydrolysis[5].

-

Isothermal Stress Incubation: Aliquot samples into sterile, airtight glass vials (to prevent solvent evaporation and atmospheric oxygen ingress). Incubate at multiple isothermal points (e.g., 25°C, 40°C, 55°C, 70°C) using a precision thermocycler. Causality: Multiple temperature points are strictly required to extract activation enthalpy (ΔH‡) and entropy (ΔS‡) via the Eyring-Polanyi equation. If the Arrhenius plot deviates from linearity, it self-validates that the degradation mechanism shifts at higher temperatures, preventing flawed extrapolations to shelf-life at 4°C.

-

Quenching & Internal Standard Addition: At predefined time intervals, extract 50 µL aliquots and quench the reaction by rapid cooling (4°C) and adjusting the pH to the stability optimum. Immediately spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N-fMLE). Causality: Quenching halts kinetic progression instantly. The internal standard normalizes variances in mass spectrometry ionization efficiency, ensuring absolute quantitative trustworthiness.

-

LC-MS/MS Analysis: Resolve the intact peptide and degradation products (Met-sulfoxide, deformylated fragments) using a C18 Reversed-Phase UHPLC column. Quantify the disappearance of the parent mass using Multiple Reaction Monitoring (MRM) mode.

-

Thermodynamic Parameter Derivation: Plot

versus

Formulation Strategies for Thermodynamic Stabilization

To maximize the shelf-life of fMLE in aqueous formulations, the thermodynamic drivers of degradation must be counteracted through rational excipient selection[5]:

-

pH Optimization and Buffering: Maintaining the formulation at the thermodynamic minimum of the pH-rate profile (typically slightly acidic, pH 5.5–6.0) minimizes specific acid/base catalysis, drastically reducing deformylation and hydrolysis rates[5].

-

Solvent Dielectric Modulation: Introducing co-solvents or polyols (e.g., mannitol, trehalose) reduces the bulk dielectric constant of the aqueous solution. Causality: This alters the two-shell water coordination network around the methionine residue, destabilizing the charge-separated transition state and thereby increasing the free energy barrier (ΔG‡) for oxidation,.

-

Sacrificial Antioxidants: The addition of free methionine or chelating agents (like EDTA) acts as a thermodynamic sink for ROS. Causality: Free methionine in solution will preferentially coordinate with and reduce H₂O₂, sparing the fMLE active pharmaceutical ingredient from oxidative degradation,.

References

Sources

- 2. ijpsonline.com [ijpsonline.com]

- 3. Oxidation of methionine residues in aqueous solutions: free methionine and methionine in granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Oxidation of Methionine Residues during the Storage of Protein Pharmaceuticals in an Aqueous Formulation [dspace.mit.edu]

- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

standard protocol for For-Met-Leu-Glu-OH neutrophil chemotaxis assay

Application Note: Neutrophil Chemotaxis Assay Using N-Formyl-Met-Leu-Glu-OH (fMLE)

Abstract

This application note details a standardized protocol for assessing neutrophil chemotaxis in response to N-Formyl-Met-Leu-Glu-OH (fMLE) . While N-Formyl-Met-Leu-Phe (fMLP) is the canonical bacterial mimetic used in immunology, fMLE represents a specific structural analog often utilized in structure-activity relationship (SAR) studies to probe Formyl Peptide Receptor (FPR) specificity and desensitization mechanics. This guide provides a robust workflow for human neutrophil isolation, Boyden chamber assembly, and quantitative analysis, emphasizing the concentration differentials required for fMLE versus fMLP due to receptor affinity variance.

Introduction

Neutrophil chemotaxis is the directional migration of polymorphonuclear leukocytes (PMNs) along a chemical gradient, a critical step in the innate immune response.[1][2][3][4] This process is driven by G-protein-coupled receptors (GPCRs), specifically the Formyl Peptide Receptors (FPR1 and FPR2).

-

Mechanism: Bacterial peptides and mitochondrial byproducts containing N-formyl methionine bind to FPR1, triggering a

-protein dependent signaling cascade. This results in the dissociation of -

The fMLE vs. fMLP Distinction: fMLP (Phe at position 3) is the high-affinity ligand (

M). fMLE (Glu at position 3) is a lower-affinity analog. Consequently, fMLE typically requires higher molar concentrations (1–10 µM range) to elicit migratory responses comparable to nanomolar fMLP. This distinction is vital for experimental design to avoid false negatives.

Materials & Reagents

Biological Material

-

Fresh Human Whole Blood: Collected in heparin or EDTA tubes (processed within 2 hours of draw).

Reagents

-

Chemoattractant: N-Formyl-Met-Leu-Glu-OH (fMLE) (High purity >95%).

-

Storage: Dissolve in dry DMSO to 10 mM stock; aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

-

Positive Control: N-Formyl-Met-Leu-Phe (fMLP) (10 mM stock in DMSO).

-

Isolation Media: Polymorphprep™ (or Histopaque-1077 + Histopaque-1119).

-

Chemotaxis Buffer (Assay Buffer): HBSS (with

) + 0.1% to 0.5% Human Serum Albumin (HSA).-

Note: Use HSA over BSA (Bovine Serum Albumin) for human cells to minimize cross-species background activation. Ensure buffer is endotoxin-free.

-

-

Labeling Agent (Optional): Calcein-AM (fluorescent readout) or Trypan Blue (manual count).

Equipment

-

Boyden Chamber System: 96-well Transwell® format (3.0 µm pore size polycarbonate membrane).

-

Why 3.0 µm? Neutrophils are ~8-10 µm but deform to pass through 3 µm pores. Larger pores (5-8 µm) allow random chemokinesis (gravity fall) rather than active chemotaxis.

-

-

Centrifuge: Swing-bucket rotor capable of 500 x g.

Experimental Workflow (Diagram)

Caption: Step-by-step workflow for neutrophil isolation and Transwell chemotaxis assay.

Detailed Protocol

Step 1: Neutrophil Isolation (Polymorphprep Method)

Standardizing the input cell population is critical to reduce variability.

-

Layer 5.0 mL of fresh anticoagulated blood over 5.0 mL of Polymorphprep™ in a 15 mL conical tube.

-

Centrifuge at 500 x g for 30–35 minutes at 20°C (brake OFF ).

-

Harvest the lower band (neutrophils) found between the PBMC layer and the RBC pellet.

-

Wash cells by adding 10 mL of HBSS (w/o

) and centrifuging at 400 x g for 10 min. -

Optional: If RBC contamination is visible, perform a brief (30 sec) hypotonic lysis with sterile water, immediately restored with 10x PBS.

-

Resuspend final pellet in Chemotaxis Buffer at

cells/mL. Keep at room temperature (do not put on ice, as cold shock primes neutrophils).

Step 2: Chemoattractant Preparation (fMLE)

Due to lower affinity, fMLE requires a broader dose-response curve than fMLP.

-

Stock: Thaw 10 mM fMLE stock.

-

Dilution: Prepare serial dilutions in Chemotaxis Buffer.

-

Recommended Range: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM .

-

Note: fMLP controls should be run at 10 nM – 100 nM.

-

-

Add 150 µL (volume depends on plate format) of fMLE dilutions to the lower chambers of the Transwell plate.

-

Negative Control: Assay Buffer only (measures random chemokinesis).

Step 3: Assay Assembly & Migration

-

Place the Transwell inserts (3.0 µm pore) into the lower wells. Ensure no bubbles are trapped beneath the membrane.

-

Pipette 100 µL of neutrophil suspension (

cells) into the upper basket . -

Incubate at 37°C, 5%

for 45–60 minutes .-

Critical: Do not exceed 90 minutes. Neutrophils die rapidly, and long incubations allow gravity-driven sedimentation, confounding results.

-

Step 4: Quantification

Method A: Fluorescence (Calcein-AM)

-

If cells were pre-labeled, detach migrating cells from the bottom of the filter (if adherent) using a detachment buffer (e.g., EDTA-based) or read directly if using a bottom-reading plate reader.

-

Read Fluorescence (Ex/Em: 485/530 nm).

Method B: Manual Counting (Hemocytometer/Flow Cytometry)

-

Remove the upper insert.

-

Add a known number of counting beads to the lower well.

-

Analyze the lower well content via flow cytometry or hemocytometer.

Data Analysis & Expected Results

Signaling Pathway Context

Understanding the pathway aids in troubleshooting inhibitors or unexpected results.

Caption: FPR-mediated signaling cascade leading to neutrophil migration.

Calculation of Chemotactic Index

Present data as the Chemotactic Index (CI) to normalize against donor variability.

Typical Data Structure:

| Condition | Concentration | Mean Migrated Cells | Chemotactic Index | Interpretation |

| Buffer Control | N/A | 500 | 1.0 | Baseline (Random movement) |

| fMLP (Control) | 100 nM | 4,500 | 9.0 | Strong Positive Control |

| fMLE | 10 nM | 600 | 1.2 | Weak/No Response (Low Affinity) |

| fMLE | 100 nM | 1,200 | 2.4 | Moderate Response |

| fMLE | 1 µM | 3,800 | 7.6 | Peak Response |

| fMLE | 10 µM | 2,500 | 5.0 | Desensitization ("Bell Curve") |

Troubleshooting & Optimization

-

Bell-Shaped Curve: Chemotaxis assays typically show reduced migration at very high peptide concentrations. This is due to receptor desensitization and the loss of a local gradient (receptors are saturated on all sides of the cell). Do not interpret this as toxicity.

-

High Background: If the buffer control has high migration, check the pore size (must be 3.0 µm) or reduce incubation time. Ensure the buffer contains HSA/BSA to prevent non-specific adhesion.

-

Donor Variability: Neutrophils from different donors vary significantly. Always run a standard fMLP control for every donor to normalize data.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Quantifying Neutrophil Chemotaxis in Response to CRP 201-206. Retrieved from

-

National Institutes of Health (NIH). (1982). Spasmogenic activity of chemotactic N-formylated oligopeptides: identity of structure. PNAS. Retrieved from

-

ResearchGate. (2025). Analysis of Neutrophil Chemotaxis - Transwell Assay Methodology. Retrieved from

-

Echelon Biosciences. fMLP Chemotactic Peptide (Formyl-Met-Leu-Phe-OH) Product Data. Retrieved from

Sources

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

optimal concentration of For-Met-Leu-Glu-OH for HL-60 stimulation

This guide details the optimization of N-Formyl-Met-Leu-Glu-OH (fMLE) stimulation for HL-60 cells.

Executive Summary: fMLE vs. fMLP

CRITICAL DISTINCTION: The peptide you requested, f-Met-Leu-Glu (fMLE) , is a structural analog of the standard chemotactic peptide f-Met-Leu-Phe (fMLP/fMLF) .

While fMLP is the gold standard high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), fMLE is a significantly weaker agonist . Structure-activity relationship studies demonstrate that replacing the Phenylalanine (Phe) at position 3 with Glutamic Acid (Glu) reduces biological potency by approximately 5,000-fold .

-

fMLP Optimal Concentration: 100 nM (

M) -

fMLE Optimal Concentration: 10 µM – 100 µM (

to

If your intent is standard maximal stimulation, fMLP is recommended. If your experimental design specifically requires fMLE (e.g., for low-affinity receptor kinetics or specificity controls), you must use the significantly higher concentrations detailed in this protocol.

Part 1: Biological Mechanism & Dose-Response Logic

The Receptor-Ligand Interaction

HL-60 cells, when differentiated into a neutrophil-like phenotype, express Formyl Peptide Receptors (FPR1 and FPR2) . These G-protein coupled receptors (GPCRs) recognize N-formylated peptides, a signature of bacterial protein synthesis.

-

FPR1 Specificity: The receptor binding pocket has a hydrophobic cleft tailored for the Phenylalanine side chain of fMLP.

-

The fMLE Mismatch: The Glutamic Acid residue in fMLE introduces a charged, hydrophilic moiety into this hydrophobic pocket, destabilizing the ligand-receptor complex. This results in a drastic increase in

(dissociation constant) and

Comparative Potency Data

The following table summarizes the concentration shift required to achieve comparable biological endpoints (Chemotaxis and Superoxide Anion production).

| Parameter | Standard Agonist (fMLP) | Target Agonist (fMLE) | Fold Difference |

| ~0.07 nM | ~420 nM | ~6,000x weaker | |

| Maximal Effect Conc. | 100 nM | 10 µM - 100 µM | Requires High Load |

| Lysosomal Enzyme Release | Active at 100 nM | Inactive/Weak at 100 µM | fMLE is a poor secretagogue |

Key Insight: fMLE acts as a partial agonist or weak full agonist depending on the readout. For chemotaxis, it can achieve full efficacy at high doses. For superoxide generation and degranulation, it may never reach the

of fMLP.

Part 2: HL-60 Differentiation Protocol

Prerequisite: Undifferentiated HL-60 cells lack FPR expression. You must differentiate them prior to stimulation.

Reagents

-

HL-60 Cells: ATCC CCL-240 (maintain between

and -

Differentiation Agent: DMSO (Dimethyl sulfoxide) or ATRA (All-trans Retinoic Acid).[1]

-

Recommendation:1.3% DMSO is the robust standard for FPR1 upregulation.

-

Step-by-Step Differentiation

-

Seeding: Seed HL-60 cells at

cells/mL in complete RPMI-1640 (10% FBS). -

Induction: Add high-grade DMSO to a final concentration of 1.3% (v/v) .

-

Calculation: For 10 mL culture, add 130 µL DMSO.

-

-

Incubation: Incubate for 5 to 7 days without changing media.

-

Checkpoint: Cells will stop dividing (G0/G1 arrest) and nuclear morphology will shift from round to lobulated (band forms).

-

-

Validation: On Day 5, verify FPR1 expression via flow cytometry (anti-FPR1 antibody) or functional test (small scale fMLP stimulation).

Part 3: fMLE Stimulation Protocol

Reagent Preparation

-

Stock Solution (10 mM): Dissolve fMLE powder in 100% DMSO.

-

Note: fMLE is less hydrophobic than fMLP but DMSO ensures solubility.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Working Buffer: Krebs-Ringer Phosphate Glucose (KRPG) or HBSS with

/-

Critical:

(1 mM) is required for full superoxide and degranulation responses.

-

Dose-Response Setup (96-well Plate)

Run a log-scale titration to determine the precise batch-specific

-

Harvest: Centrifuge differentiated HL-60s (Day 6) at 300 x g for 5 min.

-

Wash: Resuspend in Working Buffer to remove culture media (which contains scavengers). Repeat twice.

-

Resuspend: Adjust density to

cells/mL (for ROS assay) or -

Priming (Optional): Add Cytochalasin B (5 µg/mL) for 5 mins if measuring degranulation/superoxide (enhances signal).

-

Stimulation: Add fMLE to cells at the following final concentrations:

-

Negative Control: Vehicle (0.1% DMSO)

-

Low Dose: 100 nM (

M) – Expected: No/Low response -

Mid Dose: 1 µM (

M) -

High Dose: 10 µM (

M) – Expected: Moderate/High response -

Max Dose: 100 µM (

M) – Expected: Maximal response -

Positive Control: fMLP at 100 nM.

-

Readout Methods

-

Calcium Flux: Load cells with Fluo-4 AM. Inject fMLE and monitor fluorescence spike immediately (seconds).

-

Superoxide (ROS): Co-incubate with Cytochrome C (reduction assay) or Luminol (chemiluminescence). Read continuously for 15-30 mins.

-

Chemotaxis: Use a Boyden Chamber (Transwell). Place fMLE in the lower chamber and cells in the upper. Incubate 60-90 mins.

Part 4: Signaling Pathway Visualization

The following diagram illustrates the G-Protein Coupled Receptor pathway activated by fMLE. Note that fMLE binds the same receptor (FPR1) as fMLP but with lower affinity, driving the same downstream kinase cascade.

Figure 1: Signal Transduction Pathway for fMLE-induced HL-60 Activation. The dashed line indicates the lower affinity binding event compared to fMLP.

Part 5: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Response to fMLE | Concentration too low. | Increase fMLE to 100 µM . Ensure cells are differentiated (Day 5+). |

| High Background | Spontaneous activation. | Handle cells gently; avoid vortexing. Keep cells at room temp (cold shock can activate). |

| Response < fMLP Control | Partial Agonism. | This is intrinsic to fMLE. Normalize data as "% of fMLP max response". |

| Cell Clumping | DNA release from dead cells. | Add DNase I (50 µg/mL) during isolation. Ensure viability >90%. |

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5][6][7][8][9][10] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169. Link

-

Collins, S. J. (1987). The HL-60 Promyelocytic Leukemia Cell Line: Proliferation, Differentiation, and Cellular Oncogene Expression. Blood, 70(5), 1233-1244. Link

-

Hauert, A. B., et al. (2002). Differentiated HL-60 cells are a valid model system for the analysis of human neutrophil migration and chemotaxis.[8] BMC Cell Biology, 3, 24. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Evidence that activation of a common G-protein by receptors for leukotriene B4 and N-formylmethionyl-leucyl-phenylalanine in HL-60 cells occurs by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Response of human neutrophils to formyl-peptide modified at the terminal amino and carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Failure of F-Met-Leu-Phe to induce chemotaxis in differentiated promyelocytic (HL-60) leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Calcium ionophore and chemotactic peptide stimulation of peptidoleukotriene synthesis in DMSO-differentiated HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biologically active peptides interacting with the G protein-coupled formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Measuring Superoxide Anion Production Using For-Met-Leu-Glu-OH

Introduction & Mechanistic Grounding

Formyl Peptide Receptor 1 (FPR1) is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils and macrophages. It plays a critical role in the innate immune response by detecting N-formylated peptides, which are classically derived from bacterial degradation or mitochondrial damage 1[1]. Upon activation, FPR1 triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the "respiratory burst"—a rapid release of reactive oxygen species (ROS), primarily the superoxide anion (

While the prototypical agonist is formyl-Met-Leu-Phe (fMLP), researchers often utilize structural analogs to probe the specific binding mechanics of the FPR1 pocket. For-Met-Leu-Glu-OH (CAS 59880-98-7) is a specialized hydrophilic analog where the hydrophobic phenylalanine at position 3 is replaced by a negatively charged glutamic acid. Studies investigating hydrophilic substitutions at this position have revealed unforeseen features of the FPR1 receptor pocket, demonstrating that such analogs can still act as full agonists with distinct efficacy profiles compared to standard fMLP 3[3].

Causality of the Respiratory Burst

The production of superoxide is not a spontaneous event; it is a highly regulated, energy-dependent process. Binding of For-Met-Leu-Glu-OH to FPR1 induces a conformational change that activates the

Figure 1: FPR1 signaling pathway leading to NADPH oxidase activation and superoxide production.

Rationale for Assay Selection: The Cytochrome c Reduction System

To quantify the production of superoxide anions induced by For-Met-Leu-Glu-OH, the Cytochrome c Reduction Assay is the gold standard 4[4].

The Causality of the Assay:

Superoxide is highly reactive and short-lived. Instead of measuring

Self-Validating System (Trustworthiness): Because other cellular reductants could theoretically reduce cytochrome c, this protocol integrates a mandatory self-validating control: Superoxide Dismutase (SOD) . SOD is an enzyme that specifically catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. By running parallel samples with and without SOD, the SOD-inhibitable reduction of cytochrome c can be calculated. This guarantees that the measured absorbance change is exclusively driven by superoxide 2[2].

Experimental Protocol

Reagents & Materials

-

Agonist: For-Met-Leu-Glu-OH (CAS 59880-98-7), reconstituted in DMSO to a 10 mM stock, stored at -20°C.

-

Detector: Cytochrome c from equine heart (Sigma-Aldrich), prepared at 15 mg/mL in HBSS.

-

Control Enzyme: Superoxide Dismutase (SOD), prepared at 3000 U/mL.

-

Buffer: Hank's Balanced Salt Solution (HBSS) with

and -

Cells: Freshly isolated human polymorphonuclear neutrophils (PMNs).

Step-by-Step Methodology

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the final PMN pellet in cold HBSS at a concentration of

cells/mL. -

Reaction Mixture Setup: In a 96-well microplate, set up the following conditions in triplicate:

-

Test Wells: 100 µL PMN suspension + 50 µL Cytochrome c + 40 µL HBSS.

-

Control Wells (SOD+): 100 µL PMN suspension + 50 µL Cytochrome c + 10 µL SOD + 30 µL HBSS.

-

Blank Wells: 100 µL HBSS + 50 µL Cytochrome c + 50 µL HBSS.

-

-

Pre-incubation: Incubate the microplate at 37°C for 5 minutes. (Causality: Pre-warming is required to restore membrane fluidity and baseline enzymatic activity prior to stimulation).

-

Agonist Stimulation: Add 10 µL of For-Met-Leu-Glu-OH working solution (final concentration typically 1 µM, or a dose-response range from 10 nM to 10 µM) to the Test and Control wells 2[2].

-